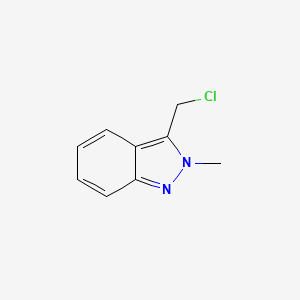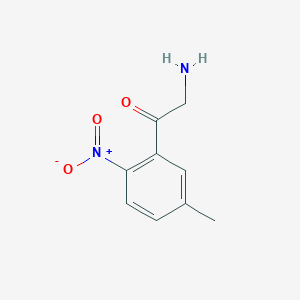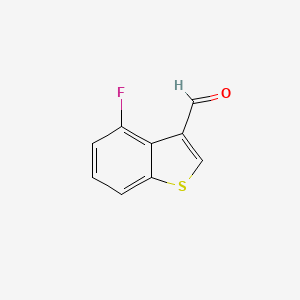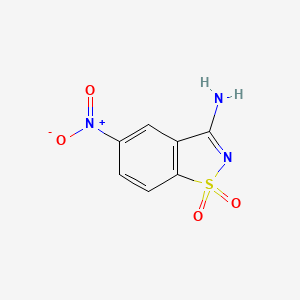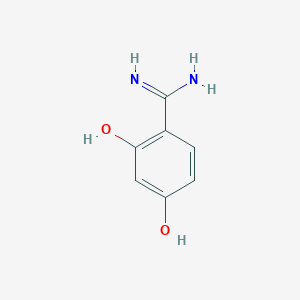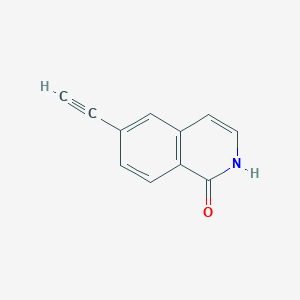
6-Ethynylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of an ethynyl group at the 6-position and a keto group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynylisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Functionalization: The 6-position of isoquinoline is functionalized with an ethynyl group. This can be achieved through a Sonogashira coupling reaction, where isoquinoline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation: The resulting 6-ethynylisoquinoline is then oxidized to introduce the keto group at the 1-position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethynylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-ethynylisoquinolin-1-ol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.
Major Products
Oxidation: Formation of more oxidized isoquinoline derivatives.
Reduction: Formation of 6-ethynylisoquinolin-1-ol.
Substitution: Formation of various substituted isoquinolines with different functional groups.
Applications De Recherche Scientifique
6-Ethynylisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Ethynylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, lacking the ethynyl and keto groups.
6-Ethylisoquinolin-1(2H)-one: Similar structure but with an ethyl group instead of an ethynyl group.
6-Methylisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of an ethynyl group.
Uniqueness
6-Ethynylisoquinolin-1(2H)-one is unique due to the presence of both the ethynyl and keto groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H7NO |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
6-ethynyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H7NO/c1-2-8-3-4-10-9(7-8)5-6-12-11(10)13/h1,3-7H,(H,12,13) |
Clé InChI |
FVBGQAZGOJHHBT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)C(=O)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Ethyl-[1,1'-bi(cyclohexan)]-1-amine](/img/structure/B13600677.png)

![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)
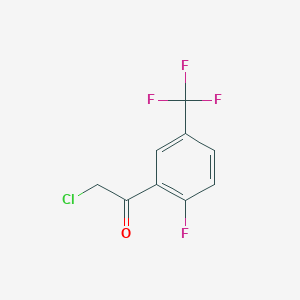

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)


